molecular formula C8H8F2O3 B11785962 Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Katalognummer: B11785962
Molekulargewicht: 190.14 g/mol
InChI-Schlüssel: PADZXFRXOSRBBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a difluoromethyl group attached to the furan ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the introduction of the difluoromethyl group into the furan ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce furan-3-ylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring’s aromatic nature also contributes to its reactivity and potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
  • Methyl 2-(2-(chloromethyl)furan-3-yl)acetate
  • Methyl 2-(2-(bromomethyl)furan-3-yl)acetate

Uniqueness

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H8F2O3

Molekulargewicht

190.14 g/mol

IUPAC-Name

methyl 2-[2-(difluoromethyl)furan-3-yl]acetate

InChI

InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3

InChI-Schlüssel

PADZXFRXOSRBBB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(OC=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.